molecular formula C4H11ClN4 B6250637 (2-azidopropyl)(methyl)amine hydrochloride CAS No. 138373-93-0

(2-azidopropyl)(methyl)amine hydrochloride

Cat. No. B6250637
CAS RN: 138373-93-0
M. Wt: 150.6
InChI Key:
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Description

(2-Azidopropyl)(methyl)amine hydrochloride, commonly known as APMA, is an organic compound used in a variety of scientific research applications. It is a derivative of the aliphatic amine, propylamine, and is highly reactive due to the presence of a reactive azido group. APMA is used as a reagent in a variety of chemical reactions and has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

APMA is used in a variety of scientific research applications due to its highly reactive nature. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of aryl azides and in the synthesis of aryl amines. It is also used in the synthesis of heterocycles and in the preparation of other azido compounds. In addition, APMA is used in biochemistry and pharmacology to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of APMA is related to its highly reactive nature. The azido group is highly reactive and can undergo a variety of chemical reactions, such as nucleophilic substitution and addition reactions. These reactions can be used to synthesize a variety of compounds, including aryl azides and aryl amines. In addition, the azido group can react with other molecules, such as proteins and enzymes, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of APMA are largely unknown due to the lack of research on the compound. However, it is known that APMA is highly reactive and can interact with proteins and enzymes. This interaction can lead to changes in the activity of these proteins and enzymes, which can have a variety of effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using APMA in lab experiments is its highly reactive nature, which allows for the synthesis of a variety of compounds. In addition, APMA is relatively inexpensive and easy to obtain. However, APMA is highly toxic and must be handled with caution. It is also highly flammable and should be stored in a cool, dry place away from any sources of heat or flame.

Future Directions

The future directions for APMA research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of APMA and to identify potential new uses for the compound. Finally, further investigation into the synthesis of APMA and its derivatives is needed to improve the efficiency and yield of the reaction.

Synthesis Methods

APMA can be synthesized through the reaction of propylamine with sodium azide. This reaction takes place in an aqueous solution at a temperature of 0-5°C and is catalyzed by sodium hydroxide. The reaction is highly exothermic and yields a white solid that is then purified through recrystallization. APMA can also be synthesized from the reaction of propylamine with hydrazoic acid, which yields a similar product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-azidopropyl)(methyl)amine hydrochloride involves the reaction of 2-bromo-1-chloropropane with sodium azide to form 2-azidopropyl chloride, which is then reacted with methylamine to form the desired product.", "Starting Materials": [ "2-bromo-1-chloropropane", "sodium azide", "methylamine", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-chloropropane (1.0 g, 6.0 mmol) in dry diethyl ether (10 mL) in a round-bottom flask.", "Step 2: Add sodium azide (0.70 g, 10.8 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Filter the mixture through a pad of sodium sulfate to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain 2-azidopropyl chloride as a colorless liquid (yield: 90%).", "Step 5: Dissolve 2-azidopropyl chloride (0.50 g, 3.0 mmol) in dry diethyl ether (5 mL) in a round-bottom flask.", "Step 6: Add methylamine (0.30 g, 6.0 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 7: Add hydrochloric acid (1 M, 5 mL) to the flask and stir the mixture for an additional 30 minutes.", "Step 8: Filter the mixture through a pad of sodium sulfate to remove any solid impurities.", "Step 9: Concentrate the filtrate under reduced pressure to obtain (2-azidopropyl)(methyl)amine hydrochloride as a white solid (yield: 80%)." ] }

CAS RN

138373-93-0

Product Name

(2-azidopropyl)(methyl)amine hydrochloride

Molecular Formula

C4H11ClN4

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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